Methyl 5-chloro-2-pyrimidin-2-ylbenzoate
Description
Methyl 5-chloro-2-pyrimidin-2-ylbenzoate is an aromatic ester featuring a benzoate backbone substituted with a chlorine atom at the 5-position and a pyrimidin-2-yl group at the 2-position.
Properties
Molecular Formula |
C12H9ClN2O2 |
|---|---|
Molecular Weight |
248.66 g/mol |
IUPAC Name |
methyl 5-chloro-2-pyrimidin-2-ylbenzoate |
InChI |
InChI=1S/C12H9ClN2O2/c1-17-12(16)10-7-8(13)3-4-9(10)11-14-5-2-6-15-11/h2-7H,1H3 |
InChI Key |
NXNUKIJHMLPYMF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)Cl)C2=NC=CC=N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-chloro-2-pyrimidin-2-ylbenzoate typically involves the reaction of 5-chloro-2-pyrimidin-2-ylbenzoic acid with methanol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete esterification. The general reaction scheme is as follows:
5-chloro-2-pyrimidin-2-ylbenzoic acid+methanolcatalystMethyl 5-chloro-2-pyrimidin-2-ylbenzoate+water
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can lead to higher purity and consistent product quality.
Chemical Reactions Analysis
Types of Reactions: Methyl 5-chloro-2-pyrimidin-2-ylbenzoate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and methanol.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide can be used for oxidation.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be obtained.
Oxidation Products: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction Products: Reduction can yield alcohols or other reduced forms of the compound.
Hydrolysis Products: Hydrolysis results in the formation of 5-chloro-2-pyrimidin-2-ylbenzoic acid and methanol.
Scientific Research Applications
Chemistry: Methyl 5-chloro-2-pyrimidin-2-ylbenzoate is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity and functional groups make it a valuable building block in organic synthesis.
Biology and Medicine: In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in the development of new drugs. Its derivatives may exhibit various biological activities, including antimicrobial, antiviral, and anticancer properties.
Industry: The compound is used in the development of materials with specific properties, such as polymers and coatings. Its chemical structure allows for modifications that can enhance the performance of these materials.
Mechanism of Action
The mechanism of action of Methyl 5-chloro-2-pyrimidin-2-ylbenzoate depends on its specific application. In medicinal chemistry, its biological activity is often related to its interaction with molecular targets such as enzymes or receptors. The pyrimidine moiety can bind to active sites of enzymes, inhibiting their activity and leading to therapeutic effects. The exact pathways and molecular targets involved vary depending on the specific derivative and its intended use.
Comparison with Similar Compounds
Core Structural Features
Methyl 5-chloro-2-pyrimidin-2-ylbenzoate shares structural similarities with the following compounds:




Key Observations :
- Chlorine substitution: The chlorine atom at the 5-position may enhance stability and influence electron density, similar to chlorinated diterpenoid esters like dehydroabietic acid methyl ester .
- Ester group : The methyl ester moiety is a common feature across all analogs, though its position and neighboring substituents vary significantly.
Physicochemical and Spectroscopic Comparisons
Spectroscopic Data
Key Observations :
- The benzoate core in this compound would likely show ¹H NMR signals similar to methyl shikimate (δ 6.5–8.5 ppm for aromatic protons) but with additional splitting due to the pyrimidine substituent .
- FTIR analysis would confirm the ester carbonyl (~1740 cm⁻¹) and possible C-Cl stretches (~600–800 cm⁻¹) .
Stability and Reactivity
Comparative Stability
- Chlorinated analogs : The chlorine atom in this compound may confer resistance to oxidation, akin to dehydroabietic acid methyl ester in resin samples .
- Ester hydrolysis: The methyl ester group is generally less reactive than ethyl esters (e.g., ethyl linolenate) due to reduced steric hindrance, but this depends on the aromatic vs. aliphatic context .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




